molecular formula C19H22N6O2S2 B123288 N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide CAS No. 143706-33-6

N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide

Cat. No. B123288
CAS RN: 143706-33-6
M. Wt: 430.6 g/mol
InChI Key: CECBRBWAUYIOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide, commonly known as APDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APDP is a thiol-reactive compound that can selectively label proteins and peptides, making it a valuable tool in biochemical studies. In

Mechanism of Action

APDP is a thiol-reactive compound that selectively labels cysteine residues in proteins and peptides. The reaction between APDP and cysteine residues results in the formation of a covalent bond, which can be detected using various analytical techniques such as mass spectrometry and gel electrophoresis. The labeling of cysteine residues with APDP allows for the identification and characterization of specific proteins and their interactions.
Biochemical and Physiological Effects
APDP has been shown to have minimal effects on the biochemical and physiological properties of proteins. The labeling of cysteine residues with APDP does not significantly alter the structure or function of proteins. However, it is important to note that the labeling of cysteine residues with APDP can affect the redox state of proteins, which may have downstream effects on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APDP in lab experiments is its selectivity for cysteine residues. This allows for the specific labeling of target proteins and peptides without affecting other amino acid residues. Additionally, APDP is a stable and water-soluble compound that can be easily synthesized and purified. However, there are limitations to the use of APDP in lab experiments. The labeling of cysteine residues with APDP requires the presence of a free thiol group, which may not be present in all proteins and peptides. Additionally, the labeling reaction between APDP and cysteine residues is irreversible, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of APDP in scientific research. One potential application is the use of APDP to study the effects of oxidative stress on protein function. The labeling of cysteine residues with APDP can provide insight into the redox state of proteins and their role in cellular signaling pathways. Additionally, APDP can be used to study the interactions between proteins and small molecules, such as drugs and metabolites. Finally, the development of new labeling reagents based on the structure of APDP may lead to the discovery of new protein-protein interactions and cellular signaling pathways.
Conclusion
In conclusion, APDP is a valuable tool in scientific research due to its unique properties and applications. The synthesis of APDP requires careful attention to reaction conditions and purification methods to obtain a high yield and purity. APDP is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. The labeling of cysteine residues with APDP is a selective and irreversible process that allows for the identification and characterization of specific proteins and their interactions. While there are limitations to the use of APDP in lab experiments, its stable and water-soluble properties make it a valuable tool in scientific research.

Synthesis Methods

The synthesis of APDP involves the reaction of 4-azidobenzoic acid with 3-mercaptopropionic acid to form 4-(4-azidobenzamido)butyric acid. This intermediate is then coupled with 2-pyridinethiol to produce APDP. The synthesis of APDP is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity.

Scientific Research Applications

APDP has various applications in scientific research. It is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. APDP can also be used to study the dynamics of protein complexes and the effects of post-translational modifications on protein function. Additionally, APDP can be used to identify and isolate specific proteins in complex mixtures.

properties

CAS RN

143706-33-6

Product Name

N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide

Molecular Formula

C19H22N6O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

4-azido-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide

InChI

InChI=1S/C19H22N6O2S2/c20-25-24-16-8-6-15(7-9-16)19(27)23-13-4-3-11-21-17(26)10-14-28-29-18-5-1-2-12-22-18/h1-2,5-9,12H,3-4,10-11,13-14H2,(H,21,26)(H,23,27)

InChI Key

CECBRBWAUYIOQG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]

Other CAS RN

143706-33-6

synonyms

AzBPDP
N-(4-(4-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide
N-(4-(p-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide

Origin of Product

United States

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